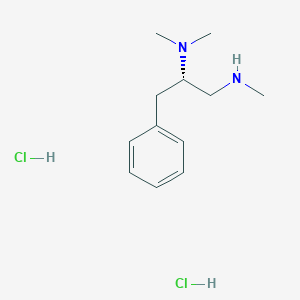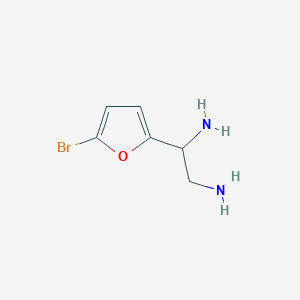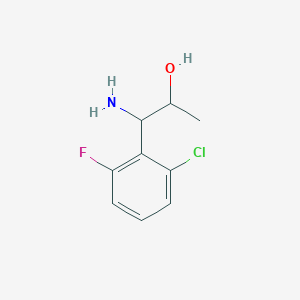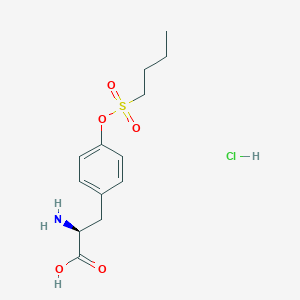
(2R)-2-(2-Anthryl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Anthryl)pyrrolidine: is a chiral organic compound that features a pyrrolidine ring substituted with an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(2-Anthryl)pyrrolidine typically begins with commercially available starting materials such as anthracene and pyrrolidine.
Reaction Steps:
Reaction Conditions: Typical conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(2-Anthryl)pyrrolidine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Saturated anthracene derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2R)-2-(2-Anthryl)pyrrolidine can be used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound’s chiral nature and structural complexity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Polymer Science: It can be used in the synthesis of novel polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (2R)-2-(2-Anthryl)pyrrolidine exerts its effects would depend on its specific application. For instance, as a ligand in catalysis, it would coordinate to a metal center, influencing the reactivity and selectivity of the catalytic process. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through non-covalent interactions.
Comparaison Avec Des Composés Similaires
(2S)-2-(2-Anthryl)pyrrolidine: The enantiomer of the compound, which may have different biological activities or catalytic properties.
2-(2-Anthryl)pyrrolidine: Without the chiral center, this compound may have different reactivity and applications.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties that can be crucial in asymmetric synthesis and biological activity.
Anthracene Moiety: The presence of the anthracene group provides unique electronic properties, making it useful in material science applications.
Propriétés
Formule moléculaire |
C18H17N |
|---|---|
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
(2R)-2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m1/s1 |
Clé InChI |
ALRGYZKVVXVRCO-GOSISDBHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canonique |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
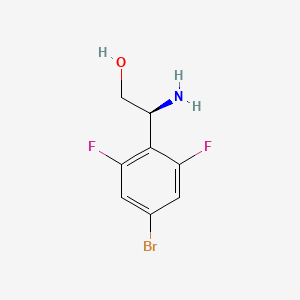
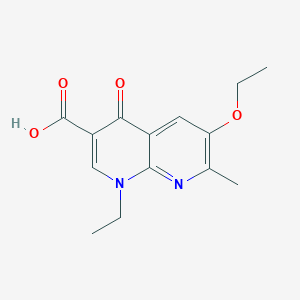

![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
